Superior CDK4/6 Biochemical Potency of G1T38 dihydrochloride vs. FDA-Approved Inhibitors
G1T38 dihydrochloride demonstrates significantly higher biochemical potency against CDK4 and CDK6 compared to the three FDA-approved CDK4/6 inhibitors. The IC50 for CDK4/CyclinD1 is 1 nM, which is 2- to 11-fold lower than abemaciclib (2 nM), ribociclib (10 nM), and palbociclib (11 nM) [1]. For CDK6/CyclinD3, G1T38 shows an IC50 of 2 nM, compared to 10 nM (abemaciclib), 39 nM (ribociclib), and 16 nM (palbociclib) [2].
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK4/CyclinD1 IC50 = 1 nM; CDK6/CyclinD3 IC50 = 2 nM |
| Comparator Or Baseline | Abemaciclib: CDK4 IC50 = 2 nM, CDK6 IC50 = 10 nM; Ribociclib: CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM; Palbociclib: CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM |
| Quantified Difference | G1T38 is 2x more potent than abemaciclib, 10x more potent than ribociclib, and 11x more potent than palbociclib against CDK4; 5x more potent than abemaciclib, 19.5x more potent than ribociclib, and 8x more potent than palbociclib against CDK6 |
| Conditions | Biochemical kinase assays with recombinant CDK/cyclin complexes |
Why This Matters
Higher potency at lower concentrations enables potential dose reduction, which may translate to improved therapeutic windows and reduced off-target effects in preclinical and clinical settings.
- [1] Bisi JE, et al. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. 2017 Jun 27;8(26):42343-42358. View Source
- [2] PMC7952354. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs. 2021;81(3):317-331. Table 1. View Source
